Dicloruro de 2,5-tiofeno dicarbonilo

Descripción general

Descripción

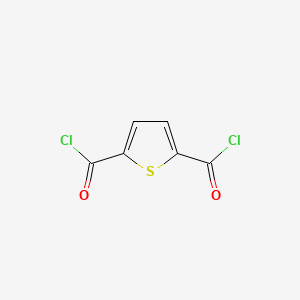

2,5-Thiophenedicarbonyl dichloride is a useful research compound. Its molecular formula is C6H2Cl2O2S and its molecular weight is 209.05 g/mol. The purity is usually 95%.

The exact mass of the compound 2,5-Thiophenedicarbonyl dichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Thiophenedicarbonyl dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Thiophenedicarbonyl dichloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dicloruro de 2,5-tiofeno dicarbonilo: Aplicaciones de investigación científica:

Ligandos quirales bis-oxazolina

Actúa como un bloque de construcción para ligandos quirales bis-oxazolina utilizados en ciclopropanaciones asimétricas catalizadas por cobre y rutenio. Estos ligandos son cruciales para crear rutas sintéticas enantioselectivas para productos farmacéuticos y otras moléculas biológicamente activas .

Polímeros de poli(éter cetona)

El compuesto está involucrado en la síntesis de poli(éter cetona)s, que exhiben buena estabilidad térmica y resistencia química. Estas propiedades los hacen adecuados para materiales de alto rendimiento utilizados en las industrias de ingeniería y aeroespacial .

Mecanismo De Acción

Target of Action

The primary target of 2,5-Thiophenedicarbonyl dichloride is the synthesis of chiral bis-oxazoline ligands . These ligands are used in copper- and ruthenium-catalyzed asymmetric cyclopropanations .

Mode of Action

2,5-Thiophenedicarbonyl dichloride interacts with its targets through a process known as Friedel-Crafts polymerization . This process involves the reaction of 2,5-Thiophenedicarbonyl dichloride with aromatic ethers in specific ionic liquids . The result is the formation of high molecular weight polymers .

Biochemical Pathways

The biochemical pathway affected by 2,5-Thiophenedicarbonyl dichloride is the synthesis of chiral bis-oxazoline ligands . This pathway leads to the production of copper- and ruthenium-catalyzed asymmetric cyclopropanations . The downstream effects of this pathway include the creation of new molecules with potential medicinal properties.

Pharmacokinetics

It is known that the compound is a solid at room temperature, with a boiling point of 150-152 °c/11 mmhg . These properties may impact the bioavailability of 2,5-Thiophenedicarbonyl dichloride.

Result of Action

The molecular effect of 2,5-Thiophenedicarbonyl dichloride’s action is the formation of high molecular weight polymers . On a cellular level, these polymers can interact with biological targets to produce new molecules with potential medicinal properties.

Action Environment

The action of 2,5-Thiophenedicarbonyl dichloride is influenced by environmental factors such as the presence of specific ionic liquids . These ionic liquids improve the reactivity of the monomer and the affinity of the reaction, leading to the formation of high molecular weight polymers . The stability of 2,5-Thiophenedicarbonyl dichloride is also affected by storage conditions, with a recommended storage temperature of 2-8°C .

Actividad Biológica

2,5-Thiophenedicarbonyl dichloride (TDC) is a significant compound in organic chemistry, primarily utilized as an intermediate in the synthesis of various biologically active substances. Its unique thiophene structure contributes to its diverse biological activities, making it a focus of research in medicinal chemistry and material science. This article explores the biological activity of TDC, emphasizing its synthesis, applications, and case studies that highlight its potential therapeutic uses.

2,5-Thiophenedicarbonyl dichloride can be synthesized through the chlorination of 2,5-thiophenedicarboxylic acid using thionyl chloride. The reaction typically involves the following steps:

- Reagents : Adipic acid and thionyl chloride are used as primary reactants.

- Catalyst : Pyridine acts as a catalyst to facilitate the reaction.

- Process : The synthesis involves heating the mixture at controlled temperatures and subsequently removing by-products under reduced pressure.

The overall reaction can be summarized as follows:

Biological Activity

The biological activity of TDC has been investigated across various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that TDC derivatives exhibit significant antimicrobial properties. A study highlighted the design and synthesis of thiophene derivatives targeting histidine kinases (HKs) in bacteria. These compounds showed broad-spectrum antimicrobial activity, which is crucial in addressing multi-drug-resistant bacterial strains .

Anticancer Potential

TDC has been explored for its anticancer properties. Thiophene derivatives have been identified as effective agents against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring can enhance anticancer efficacy .

Case Studies

Several case studies illustrate the biological applications of TDC and its derivatives:

- Antimicrobial Study : A series of thiophene derivatives were synthesized and tested against bacterial HKs, leading to the identification of compounds with significant inhibitory activities against resistant strains .

- Anticancer Research : Compounds derived from TDC were evaluated for their cytotoxic effects on cancer cells, demonstrating promising results in inhibiting tumor growth .

- Coordination Polymers : Research on mixed-ligand coordination polymers involving TDC showed potential therapeutic effects against periodontitis, indicating its utility beyond traditional pharmacological applications .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

thiophene-2,5-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2O2S/c7-5(9)3-1-2-4(11-3)6(8)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRQTPGCFCBLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396337 | |

| Record name | 2,5-Thiophenedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3857-36-1 | |

| Record name | 2,5-Thiophenedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Thiophenedicarbonyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2,5-Thiophenedicarbonyl dichloride in polymer chemistry?

A1: 2,5-Thiophenedicarbonyl dichloride serves as a valuable monomer in the synthesis of poly(ether ketone)s (PEKs). Specifically, it reacts with diphenyl ether through Friedel-Crafts polymerization to yield PEKs containing thiophene rings. [] This incorporation of thiophene units within the polymer backbone can potentially enhance properties such as solubility and processability.

Q2: Beyond PEKs, are there other applications for 2,5-Thiophenedicarbonyl dichloride derivatives in materials science?

A3: Yes, derivatives of 2,5-Thiophenedicarbonyl dichloride, particularly those incorporating Schiff-base functionalities, are explored for their potential in creating new heteroaromatic poly(sulfone-ester)s. [] These materials hold promise for applications requiring a balance of thermal stability, mechanical strength, and processability.

Q3: Has computational chemistry been employed in studying 2,5-Thiophenedicarbonyl dichloride or its derivatives?

A4: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and properties of 2,5-substituted thiophene derivatives, which likely include compounds derived from 2,5-Thiophenedicarbonyl dichloride. [] These computational studies provide insights into molecular properties and guide further experimental research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.